1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
Description
1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a spirocyclic compound characterized by a pyrazolo-oxazine core fused to a piperidine ring. Its structural complexity and heterocyclic diversity make it a candidate for pharmacological applications, particularly in neurological and antimicrobial contexts. This compound’s ethyl and phenyl substituents likely influence its lipophilicity, metabolic stability, and target binding .
Properties
IUPAC Name |
1'-ethyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-2-24-14-12-22(13-15-24)25-20(18-10-6-7-11-21(18)26-22)16-19(23-25)17-8-4-3-5-9-17/h3-11,20H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSBBWZBQIMJGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1'-Ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine], a complex organic compound, has garnered attention in recent years due to its potential biological activities. This compound belongs to the class of spiro compounds and is characterized by its unique structural features that may confer specific pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 391.5 g/mol. The structure includes multiple functional groups that may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 899727-39-0 |
The precise mechanism of action for 1'-ethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine is not fully understood; however, preliminary studies suggest it may modulate signaling pathways related to neuropharmacology and cancer therapy. The compound appears to interact with specific receptors or enzymes that are crucial in these pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM
- Cell Line : A549 (lung cancer)
- IC50 : 12 µM
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Neuropharmacological Effects
In addition to its anticancer properties, the compound has been evaluated for its neuropharmacological effects. Animal studies have shown that it may possess anxiolytic and antidepressant-like activities, potentially through modulation of serotonin and dopamine pathways.
Case Studies
A notable case study involved the administration of this compound in a rodent model of anxiety. The results demonstrated a significant reduction in anxiety-like behavior as measured by the elevated plus maze test. The dosage used was 10 mg/kg body weight administered orally for two weeks.
Table: Summary of Case Study Results
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Time spent in open arms (s) | 20 | 50 |
| Number of entries into open arms | 5 | 15 |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Spirocyclic pyrazolo-oxazines and related derivatives exhibit variations in substituents, ring systems, and bioactivity. Below is a comparative analysis:
Table 1: Structural Features of Selected Analogues
Key Observations:
- Substituent Effects : The ethyl group in the target compound may enhance metabolic stability compared to methyl (e.g., in ) or propyl (e.g., in ) derivatives, balancing lipophilicity and steric hindrance.
- Bioactivity : Halogenated derivatives (e.g., ) show enzyme inhibition, suggesting that halogenation at specific positions (C7/C9) enhances target binding.
Table 2: Activity Comparison
Insights:
- Thiadiazine derivatives (e.g., ) demonstrate herbicidal activity, highlighting the role of heterocyclic diversity in functional outcomes.
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
- The naphthyl-substituted analogue () shows predictable collision cross-section (CCS) values (206.3–222.6 Ų), aiding in computational modeling for drug design.
Q & A
Q. What are the key considerations for optimizing the synthesis of spiro-pyrazolo-oxazine-piperidine derivatives?
Methodological Answer:
- Optimize reaction conditions by adjusting temperature (e.g., reflux in ethanol for 6–8 hours as in ), solvent polarity (e.g., ethanol vs. DMSO for solubility ), and catalyst selection (e.g., triethylamine for acid scavenging ).
- Use substituted salicylic aldehydes and acetophenones to generate chalcone intermediates, followed by hydrazine cyclization to form pyrazoline precursors . Monitor reaction progress via TLC or HPLC to isolate intermediates.
Q. How can structural characterization of this compound be systematically performed?
Methodological Answer:
- Employ NMR (¹H/¹³C) to confirm regiochemistry and spiro-centers. For fused heterocycles, use X-ray crystallography to resolve stereochemical ambiguity .
- Compare experimental spectral data with computational models (e.g., DFT for electronic structure validation) . Mass spectrometry (HRMS) ensures molecular weight accuracy, especially for halogenated derivatives .
Q. What computational tools are used to predict bioavailability during early-stage design?
Methodological Answer:
Q. What mechanistic insights guide the cyclization of pyrazoline intermediates into spiro-oxazines?
Methodological Answer:
- Acid-catalyzed intramolecular Friedel-Crafts reactions or nucleophilic aromatic substitution (e.g., pyridine carbaldehydes reacting with phenolic pyrazolines) drive cyclization .
- Monitor reaction kinetics via in-situ IR to detect intermediate formation .
Advanced Research Questions
Q. How can conflicting spectroscopic data from substituted derivatives be resolved?
Methodological Answer:
Q. What advanced methods validate in silico bioavailability predictions experimentally?
Methodological Answer:
Q. How can computational modeling reconcile discrepancies in reaction yields across studies?
Methodological Answer:
Q. What mechanistic studies elucidate the compound’s biological activity (e.g., enzyme inhibition)?
Methodological Answer:
Q. How do stability studies under physiological conditions inform formulation design?
Methodological Answer:
Q. What strategies mitigate challenges in multi-step syntheses (e.g., low yields, byproducts)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
